

(S)-1-Boc-3-(aminomethyl)piperidine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-1-Boc-3-(aminomethyl)piperidine
Cat. No.:	B122308

[Get Quote](#)

An In-Depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine

CAS Number: 140645-24-5

This technical guide provides a comprehensive overview of **(S)-1-Boc-3-(aminomethyl)piperidine**, a critical chiral building block in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and applications in medicinal chemistry.

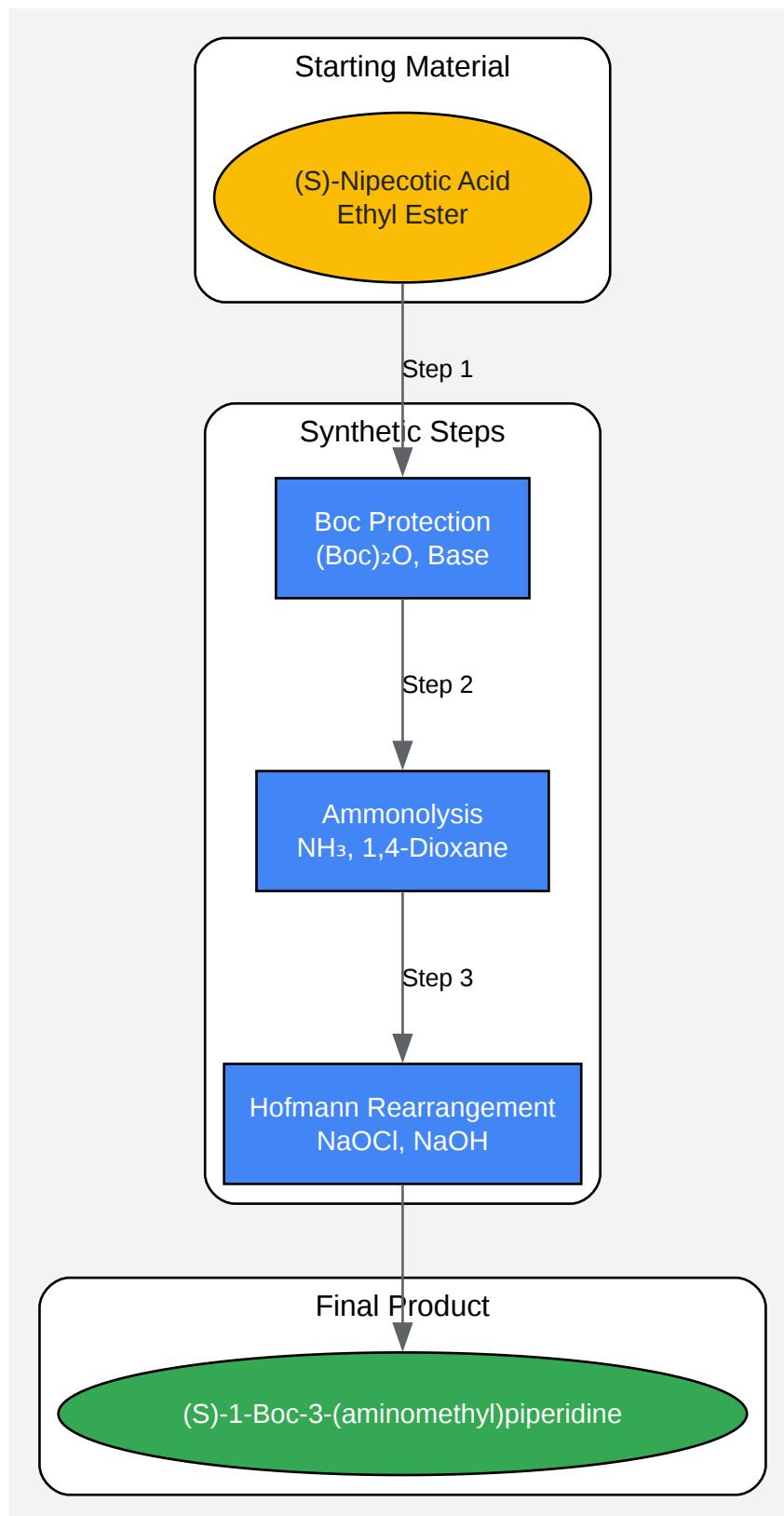
Core Chemical and Physical Properties

(S)-1-Boc-3-(aminomethyl)piperidine, also known as tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate.^[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions in multi-step syntheses.^[1] Its primary utility lies in introducing a chiral aminomethylpiperidine scaffold into target molecules.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	140645-24-5[2][3]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂ [2]
Molecular Weight	214.31 g/mol [2][3]
IUPAC Name	tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate[3]
Synonyms	3(S-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester, (S)-3-(Aminomethyl)-1-Boc- piperidine[2]
PubChem ID	2756483[2]
MDL Number	MFCD03839877[1][2]
InChI Key	WPWXYQIMXTUMJB-VIFPVBQESA-N[1][3]
SMILES	CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1[1]

Table 2: Physical and Handling Data


Property	Value
Appearance	Colorless to light yellow liquid[1][2]
Density	1.008 g/mL at 25 °C[1][2]
Refractive Index	n _{20/D} 1.4754[1][2]
Boiling Point	Approx. 300 - 305 °C
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)
Storage Conditions	Store at 2-8 °C[1]
Purity	Typically ≥95% - 98% (HPLC, Chiral Purity)[1][2]

Synthesis and Manufacturing

The enantiomerically pure form of 1-Boc-3-(aminomethyl)piperidine is crucial for its use in pharmaceuticals. A common synthetic route starts from the corresponding chiral precursor, (S)-nipecotic acid ethyl ester.

General Synthetic Workflow

The synthesis involves a multi-step process that begins with the protection of the piperidine nitrogen, followed by conversion of the carboxylic acid ester to a primary amine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-1-Boc-3-(aminomethyl)piperidine**.

Experimental Protocol: Synthesis from (S)-Nipecotic Acid Ethyl Ester

The following protocol is a representative example based on established chemical transformations.[\[4\]](#)


- Step 1: Boc Protection. (S)-nipecotic acid ethyl ester is dissolved in a suitable solvent such as dichloromethane. An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at a controlled temperature (0-10 °C). The reaction is stirred until completion, followed by aqueous workup to yield (S)-N-Boc-3-piperidine ethyl formate.[\[4\]](#)
- Step 2: Ammonolysis. The resulting ester is dissolved in a solvent like 1,4-dioxane, and treated with aqueous ammonia in a sealed vessel at elevated temperature (e.g., 85-90 °C). Upon completion, the solvent is removed under reduced pressure, and the product, (S)-N-Boc-3-piperidine carboxamide, is isolated, often by recrystallization.[\[4\]](#)
- Step 3: Hofmann Rearrangement. The carboxamide is added to a cooled solution of sodium hypochlorite and sodium hydroxide. The mixture is heated (e.g., 70 °C) to facilitate the rearrangement. After cooling, the aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated to afford the final product, **(s)-1-Boc-3-(aminomethyl)piperidine**.[\[4\]](#)

Analytical Methods for Quality Control

Ensuring the chemical and, most critically, the enantiomeric purity of **(s)-1-Boc-3-(aminomethyl)piperidine** is paramount for its application in drug synthesis.[\[5\]](#) A suite of analytical techniques is employed for comprehensive quality control.

Analytical Workflow

A typical workflow involves initial purity assessment by standard chromatography, followed by specialized chiral methods and other techniques for a complete impurity profile.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for purity assessment.

Experimental Protocols: Purity and Impurity Profiling

A. Enantiomeric Purity by Chiral HPLC

Due to the lack of a strong UV chromophore, a pre-column derivatization step is typically required for sensitive UV detection.[5][6][7]

- **Derivatization:** The sample is dissolved in an aprotic solvent (e.g., dichloromethane). A base like triethylamine is added, followed by a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride at a controlled temperature (e.g., 0 °C).[6][7]
- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- **Column:** A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralpak-IC3.[6][7]
- **Mobile Phase:** A typical mobile phase for normal-phase separation is an isocratic mixture of a non-polar solvent, an alcohol, and an amine modifier (e.g., Hexane:Isopropanol:Diethylamine in an 80:20:0.1 v/v/v ratio).[6]
- **Flow Rate:** 0.5 - 1.0 mL/min.
- **Detection:** UV detection at a wavelength suitable for the derivatized analyte (e.g., 228-254 nm).[6][7]
- **Outcome:** This method separates the (S)- and (R)-enantiomers, allowing for the precise calculation of enantiomeric excess (ee).[5]

B. Residual Solvent Analysis by Gas Chromatography (GC)

- **Instrumentation:** Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and typically a headspace autosampler.[6]
- **Column:** A column suitable for separating volatile organic solvents (e.g., DB-624).[6]
- **Sample Preparation:** The sample is accurately weighed into a headspace vial and dissolved in a high-boiling solvent such as DMSO.[6]
- **Outcome:** Identifies and quantifies any residual solvents remaining from the synthesis process.

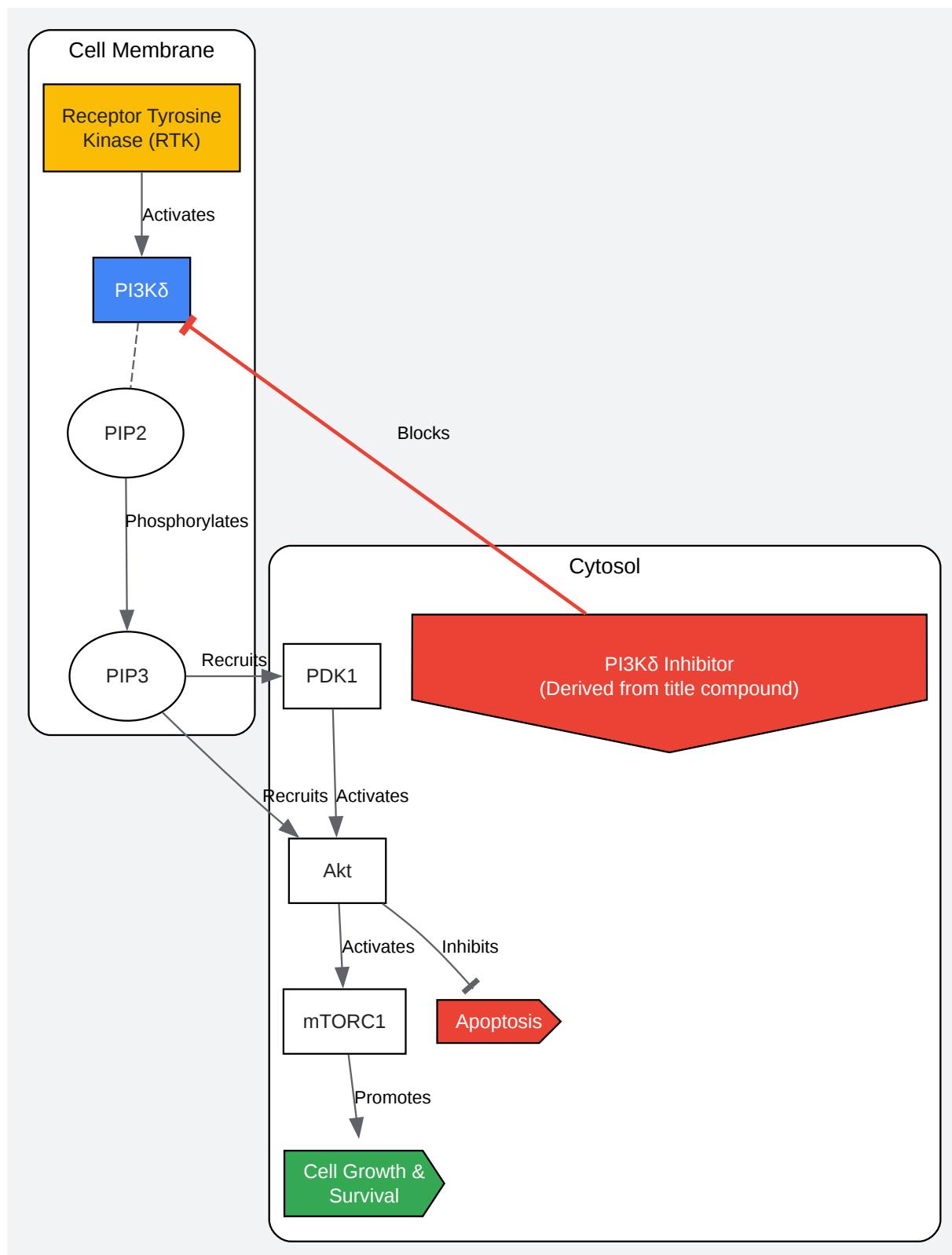
C. Assay and Absolute Purity by Quantitative NMR (qNMR)

- **Instrumentation:** High-field NMR spectrometer (≥ 400 MHz).

- Sample Preparation: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).[\[5\]](#)
- Acquisition: A proton (¹H) NMR spectrum is acquired with parameters that ensure accurate integration (e.g., a sufficient relaxation delay).
- Outcome: By comparing the integral of a known proton signal from the analyte with that of the internal standard, the absolute purity (assay) can be determined without needing a specific reference standard of the compound itself.[\[5\]](#)

Applications in Drug Discovery and Development

(s)-1-Boc-3-(aminomethyl)piperidine is a valuable building block for creating complex, stereospecific active pharmaceutical ingredients (APIs). Its structure is frequently incorporated into molecules designed to interact with specific biological targets. It serves as a key intermediate in the synthesis of various inhibitors, particularly for kinases involved in cell signaling pathways.[\[1\]](#)[\[3\]](#)[\[8\]](#)


Role as an Intermediate for Kinase Inhibitors

This chiral intermediate is particularly prominent in the development of inhibitors for Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- CHK1 Inhibitors: CHK1 is a crucial component of the DNA damage response pathway. Inhibiting CHK1 can enhance the efficacy of DNA-damaging cancer therapies. The 3S-aminopiperidine moiety has been shown to be important for potent activity in this class of inhibitors.[\[11\]](#)
- PI3Kδ Inhibitors: The PI3K pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancers.[\[12\]](#) PI3Kδ is particularly important in immune cell signaling, making it a target for hematological malignancies and inflammatory diseases.[\[13\]](#) [\[14\]](#) **(s)-1-Boc-3-(aminomethyl)piperidine** provides a scaffold for developing selective PI3Kδ inhibitors.

Example Signaling Pathway: PI3K/Akt Pathway

PI3K δ inhibitors developed using the **(s)-1-Boc-3-(aminomethyl)piperidine** scaffold act on a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is essential for regulating the cell cycle and apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-1-Boc-3-aminopiperidine | New Haven Pharma [newhavenpharma.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (S)-1-Boc-3-aminopiperidine | Delchimica [delchimica.com]
- 10. (S)-1-Boc-3-aminopiperidine | Global Neglected Tropical Disease (GNTD) [gntd.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel selective PI3K δ inhibitors containing pyridopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(s)-1-Boc-3-(aminomethyl)piperidine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122308#s-1-boc-3-aminomethyl-piperidine-cas-number\]](https://www.benchchem.com/product/b122308#s-1-boc-3-aminomethyl-piperidine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com